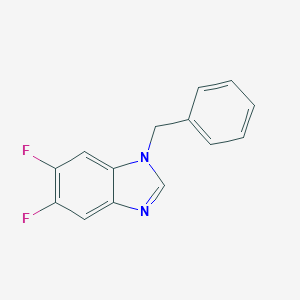

1-benzyl-5,6-difluorobenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10F2N2 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

1-benzyl-5,6-difluorobenzimidazole |

InChI |

InChI=1S/C14H10F2N2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

LTAFTOVBHWEYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Benzyl 5,6 Difluorobenzimidazole Derivatives

Elucidation of the Influence of Benzyl (B1604629) Substitution at the N1 Position on Biological Activities

The substitution at the N1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity. The introduction of a benzyl group, in particular, has been a strategic choice in the design of various bioactive benzimidazole derivatives. The benzyl moiety can influence the compound's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. ceon.rsresearchgate.net

The biological activity of benzimidazole derivatives is influenced by the type of substituent and its position on the benzimidazole ring. nih.gov While a butyl substituent at the N1 position has been shown to not significantly affect the conjugation and structural organization of the benzimidazole core, the larger and more complex benzyl group is expected to have a more pronounced effect on the molecule's interaction with biological targets. nih.gov

| Compound Series | N1-Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 1,2,6-Trisubstituted Benzimidazoles | Benzyl | Enhanced anti-inflammatory action | nih.gov |

| N-Substituted Benzimidazole Schiff Bases | Phenyl | Strong antiproliferative activity | nih.govresearchgate.net |

| 1-Benzylbenzimidazoles | Benzyl | Antifungal activity correlated with lipophilicity | ceon.rs |

| N-Butyl-1H-benzimidazole | Butyl | Minimal effect on core electronic structure | nih.gov |

Assessment of the Impact of Fluorine Atoms at the C5 and C6 Positions on Compound Activity

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. mdpi.com In the context of benzimidazole derivatives, fluorination at the C5 and C6 positions can significantly impact biological activity. Fluorine's high electronegativity and small size can alter the electronic distribution, pKa, metabolic stability, and binding interactions of the molecule. mdpi.com

Studies on fluorinated benzimidazoles have demonstrated varied effects on their biological profiles. For instance, the introduction of a fluorine atom at the C6 position of certain benzimidazole-pyrazoles did not improve antibacterial potency but did lead to a two-fold improvement in oral exposure. mdpi.com In another study, fluorination at the 5-position of a benzimidazole ring in a series of trypanosomal methionyl-tRNA synthetase inhibitors resulted in a loss of affinity and potency. acs.org Conversely, the addition of more fluorine atoms to the benzimidazole ring led to a further decrease in affinity and potency, although it did improve brain penetration and oral pharmacokinetics. acs.org

The antiviral activity of benzimidazole nucleosides has also been shown to be influenced by fluorine substitution. For example, 4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole and 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole exhibited significant selective activity against herpes simplex virus. researchgate.net These findings underscore that the effect of fluorine substitution is highly dependent on the specific molecular scaffold and the biological target.

| Compound Series | Fluorine Position(s) | Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzimidazole-pyrazoles | C6 | No improvement in antibacterial potency, but improved oral exposure. | mdpi.com |

| Trypanosomal Methionyl-tRNA Synthetase Inhibitors | C5 | Loss of affinity and potency. | acs.org |

| Benzimidazole 3'-Deoxynucleosides | C4, C6 | Significant selective antiviral activity. | researchgate.net |

| Benzimidazole 3'-Deoxynucleosides | C4, C5, C6 | Significant selective antiviral activity. | researchgate.net |

Systematic Chemical Modifications of the Benzimidazole Core for Modulating Biological Activity Profiles

Systematic chemical modifications of the benzimidazole core are a cornerstone of efforts to modulate the biological activity profiles of these compounds. The most frequently modified positions are N1, C2, C5, and C6. rsc.orgresearchgate.net

At the C2 position, the introduction of hydrophobic groups has been shown to enhance inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. orientjchem.org The nature of the substituent at C2 can also influence other activities. For example, substituting a dichlorophenol group at the second position has been an effective modification strategy. orientjchem.org

Modifications at the C5 and C6 positions of the benzimidazole ring can also lead to significant changes in biological activity. The introduction of methoxy (B1213986) or ethoxy groups at the C5 position has been demonstrated to enhance inhibitory activity towards acetylcholinesterase. orientjchem.org The presence of hydrogen at the 5-position of the benzimidazole ring has been found to be more beneficial for certain activities than an electron-withdrawing group. nih.gov

The combination of substitutions at different positions can lead to synergistic effects on biological activity. For instance, the strategic placement of a phenyl group at the first position and a benzyl group at the second position, coupled with specific substituents on these rings, can significantly boost inhibitory efficacy against target enzymes. orientjchem.org

Principles of Rational Design and Optimization for 1-Benzyl-5,6-difluorobenzimidazole Analogs

The rational design and optimization of this compound analogs are guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. pharmedicopublishers.com A key strategy involves the modulation of lipophilicity, electronic distribution, and binding affinity through strategic substitutions. jneonatalsurg.com

Bioisosteric modifications are a valuable tool in the optimization of benzimidazole scaffolds. pharmedicopublishers.com This involves replacing certain chemical moieties or substituents with others that have similar physical or chemical properties to improve the compound's interaction with its biological target. This can lead to enhanced potency, selectivity, and an improved pharmacokinetic profile. pharmedicopublishers.com

Structure-activity relationship (SAR) studies are fundamental to the rational design process. pharmedicopublishers.com By systematically varying substituents at key positions on the this compound core and evaluating the resulting changes in biological activity, researchers can identify the structural features that are crucial for the desired pharmacological effect. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic density of the benzimidazole core and improve interactions with microbial enzyme targets. jneonatalsurg.com Furthermore, incorporating functional groups capable of forming additional hydrogen bonds, hydrophobic interactions, or π-π stacking can enhance binding to biological targets. jneonatalsurg.com

Pharmacological Research and Biological Target Interactions of 1 Benzyl 5,6 Difluorobenzimidazole

Research into Antimicrobial Activities of Benzimidazole (B57391) Derivatives

The benzimidazole nucleus is a cornerstone in the development of new antimicrobial agents, with derivatives showing a wide range of activities against bacteria, fungi, and viruses. frontiersin.orgnih.govniscpr.res.inresearchgate.net The introduction of fluorine atoms into the benzimidazole ring is a known strategy to enhance antimicrobial efficacy. researchgate.net

Benzimidazole derivatives have been extensively studied for their antibacterial properties. The core structure is thought to inhibit bacterial DNA and protein synthesis. niscpr.res.in Fluorinated benzimidazoles, in particular, have demonstrated significant potential. For instance, some 2-substituted fluorinated benzimidazoles have shown notable antimicrobial activity. nih.gov The presence of electron-withdrawing groups like fluorine is believed to contribute to their antibacterial effects. frontiersin.org

Studies on various substituted benzimidazoles have revealed potent activity against both Gram-positive and Gram-negative bacteria. For example, amidinobenzimidazole derivatives linked to a 1-aryl-substituted 1,2,3-triazole have shown strong inhibitory action against resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Another study found that a derivative with a non-substituted amidine and phenyl ring was effective against ESBL-producing E. coli, with greater potency than the antibiotics ceftazidime (B193861) and ciprofloxacin. lshtm.ac.uktandfonline.com

| Derivative Class | Target Organism(s) | Key Findings (MIC Values) | Reference(s) |

| Amidinobenzimidazole-triazole hybrid | Methicillin-resistant S. aureus (MRSA) | Strong inhibitory activity observed. | tandfonline.com |

| Amidinobenzimidazole-triazole hybrid | ESBL-producing E. coli | More potent than ceftazidime and ciprofloxacin. | lshtm.ac.uktandfonline.com |

| 1-{(1-(benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas | S. aureus, B. pumilus, E. coli, P. aeruginosa | Notable activity compared to ampicillin. | nih.gov |

| 2-substituted fluorinated benzimidazoles | S. aureus | Good activity reported. | researchgate.net |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | Various bacterial strains | MIC value of 3.12 µg/ml against most tested strains. | frontiersin.orgnih.gov |

| Aminopyrimidinyl benzimidazoles | MRSA, E. coli | Effective growth inhibition compared to chloromycin and norfloxacin. | nih.gov |

The development of novel antifungal agents is critical, and benzimidazole derivatives represent a promising avenue of research. niscpr.res.in The inclusion of fluorine atoms has been shown to be a beneficial modification. One study reported that a fluorinated benzimidazole derivative was active against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 78.125 µg/mL. researchgate.net

Further research has highlighted the importance of specific substitutions. A derivative featuring a trifluoromethyl group demonstrated the highest antifungal activity against C. albicans in one series of compounds. frontiersin.org In another study, a compound bearing a 3-fluorobenzyl group was identified as a particularly potent antifungal agent, with MIC values ranging from 2–19 μg/ml. frontiersin.org

| Derivative Class | Target Organism(s) | Key Findings (MIC Values) | Reference(s) |

| Fluorinated benzimidazole | C. albicans | MIC = 78.125 µg/mL. | researchgate.net |

| 2-substituted fluorinated benzimidazole with trifluoromethyl group | C. albicans | Highest activity in its series. | frontiersin.org |

| Benzimidazole with 3-fluorobenzyl moiety | Various fungal strains | MIC = 2–19 µg/mL. | frontiersin.org |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | A. niger | MIC = 3.12 µg/mL. | frontiersin.orgnih.gov |

| Benzimidazole with chloro group | Three fungal strains | MIC = 25–62.5 µg/mL (compared to ketoconazole (B1673606) MIC = 50 µg/ml). | frontiersin.org |

| Aminopyrimidinyl benzimidazoles | A. flavus | Effective growth inhibition compared to fluconazole. | nih.gov |

Benzimidazole derivatives are well-established as potential antiviral agents, active against a range of DNA and RNA viruses. researchgate.netgoogle.com The stability of the benzimidazole nucleus makes it an attractive scaffold for developing antiviral drugs. google.com

Specifically, 5,6-difluorobenzimidazole (B1296463) derivatives have shown promise. Nucleosides of 2-amino-5,6-difluorobenzimidazole were found to inhibit the cytopathic effect induced by the Herpes Simplex Virus (HSV). nih.gov The riboside of 2-amino-5,6-difluorobenzimidazole exhibited selective activity against HSV-1, including strains resistant to existing antiviral drugs like acyclovir. researchgate.net Furthermore, research into polysubstituted benzimidazoles has identified 2-chloro-5,6-difluoro-1-(β-D-ribofuranosyl)benzimidazole as an active agent against human cytomegalovirus (HCMV) and HSV. google.com The synthesis of iridium (III) complexes with N-benzyl-2-aryl-5,6-difluorobenzimidazole ligands also indicates ongoing research into the properties of this specific chemical framework. navus.io

| Derivative | Target Virus | Key Findings | Reference(s) |

| 2-amino-5,6-difluorobenzimidazole nucleosides | Herpes Simplex Virus (HSV) | Inhibited virus-induced cytopathic effect. | nih.gov |

| 2-amino-5,6-difluoro-benzimidazole riboside | Herpes Simplex Virus type 1 (HSV-1) | Selective antiviral activity (Selectivity Index >32), including against resistant strains. | researchgate.net |

| 2-chloro-5,6-difluoro-1-(β-D-ribofuranosyl)benzimidazole | Human cytomegalovirus (HCMV), HSV | Demonstrated antiviral activity. | google.com |

| 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one | Influenza A virus, Respiratory syncytial virus | Inhibited Influenza A at 4.1 µM and RSV at 1.4 µM. | nih.gov |

Enzyme Inhibition Studies of Benzimidazole Compounds

The mechanism of action for many benzimidazole derivatives involves the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells. Their ability to act as kinase inhibitors is particularly well-documented. researchgate.netnih.gov

Benzimidazole-based compounds can inhibit enzymes through various mechanisms, which are determined by their specific chemical structures and the architecture of the enzyme's active or allosteric sites.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for the enzyme's active site. Many benzimidazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate from binding. nih.govnih.gov For example, a benzimidazole derivative was found to be a competitive inhibitor of tyrosinase. nih.gov Another derivative, an inhibitor of PRMT5, was shown to be a competitive inhibitor with respect to the cofactor S-adenosyl methionine (SAM). researchgate.net

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without blocking substrate binding. The anthelmintic drug albendazole, a well-known benzimidazole, acts as a non-competitive inhibitor of tyrosinase. nih.gov

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. One benzimidazole derivative, an inhibitor of lysine (B10760008) demethylases (KDMs), was characterized as having an uncompetitive mechanism of inhibition with respect to the α-ketoglutarate cofactor. rsc.org

Other Mechanisms: Some derivatives act as non-intercalative inhibitors of Topoisomerase II, binding to the enzyme's ATP-binding site to block its function. nih.gov Spectroscopic studies of benzimidazole derivatives inhibiting the SARS-CoV-2 main protease (Mpro) indicated that static quenching was the primary mechanism, suggesting the formation of a stable ground-state complex between the inhibitor and the enzyme. tandfonline.com

| Inhibitor Class | Target Enzyme | Mechanism of Inhibition | Reference(s) |

| Benzimidazole-rhodanine conjugates | Topoisomerase II | Non-intercalative, ATP-binding site binder | nih.gov |

| Albendazole | Tyrosinase | Non-competitive | nih.gov |

| 2-(2-aminophenyl)-1H-benzimidazole | Tyrosinase | Competitive | nih.gov |

| Benzimidazole derivative (Compound 90) | Lysine Demethylases (KDMs) | Uncompetitive (with α-KG cofactor), Non-competitive (with peptide substrate) | rsc.org |

| Benzimidazole derivative (Compound 17) | Protein arginine methyltransferase 5 (PRMT5) | SAM-competitive | researchgate.net |

| Benzimidazole derivatives (1i, 1k, 1l, 1m) | SARS-CoV-2 Main Protease (Mpro) | Static quenching | tandfonline.com |

The therapeutic potential of benzimidazole compounds stems from their ability to interact with and inhibit a diverse array of enzyme targets. researchgate.net

Protein Kinases: This is a major class of enzymes targeted by benzimidazole derivatives. Specific targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-Met tyrosine kinase, and protein kinase CK2. nih.govtandfonline.com The simultaneous inhibition of multiple kinases is a strategy being explored to overcome drug resistance. nih.gov

Topoisomerases: These enzymes, which are essential for DNA replication and transcription, are key targets, particularly in cancer therapy. Benzimidazole derivatives have been developed as inhibitors of both Topoisomerase I and Topoisomerase II. researchgate.netnih.govtandfonline.com

Epigenetic Enzymes: Benzimidazoles have emerged as potent modulators of epigenetic targets. This includes enzymes that regulate DNA and histone modifications, such as DNA methyltransferases, histone deacetylases (HDACs), histone methyltransferases (e.g., EZH2), and lysine demethylases (KDMs). rsc.org

Other Targets: The scope of enzyme inhibition extends to poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. researchgate.net Viral enzymes, such as the main protease of SARS-CoV-2, are also important targets. tandfonline.com Additionally, enzymes like tyrosinase and dipeptidyl peptidase III (DPP III) have been identified as targets for specific benzimidazole compounds. nih.govmdpi.com

| Enzyme Target | Inhibitor Class/Example | Biological Relevance | Reference(s) |

| Protein Kinases (VEGFR, EGFR, c-Met, CK2) | Various benzimidazole derivatives | Cancer, Angiogenesis | nih.govnih.govtandfonline.com |

| Topoisomerase I & II | Benzimidazole-rhodanine conjugates | Cancer | researchgate.netnih.govtandfonline.com |

| Poly (ADP-ribose) polymerase (PARP) | General benzimidazole derivatives | Cancer, DNA Repair | researchgate.netnih.gov |

| Histone Deacetylases (HDACs) | General benzimidazole derivatives | Epigenetic Regulation, Cancer | rsc.org |

| Lysine Demethylases (KDMs) | Benzimidazole derivative (Compound 90) | Epigenetic Regulation, Cancer | rsc.org |

| SARS-CoV-2 Main Protease (Mpro) | 1,2-fused/disubstituted benzimidazoles | Antiviral (COVID-19) | tandfonline.com |

| Tyrosinase | Albendazole | Pigmentation, Food browning | nih.gov |

| Dipeptidyl peptidase III (DPP III) | Amidino-substituted benzimidazoles | Malignant growth | mdpi.com |

Molecular Interactions with Nucleic Acids (DNA and RNA) in Research Contexts

Research into the molecular interactions of benzimidazole derivatives with nucleic acids is often driven by the quest for new antiviral and antitumor agents. The structural similarity of the benzimidazole nucleus to purine (B94841) bases found in DNA and RNA suggests a potential for these compounds to interfere with nucleic acid metabolism and function.

The development of benzimidazole nucleosides, where the benzimidazole core is attached to a ribose or deoxyribose sugar, is a primary strategy for targeting nucleic acid processes. Studies have focused on fluorinated benzimidazoles in this context. For instance, chemoenzymatic methods have been employed to synthesize ribo- and 2′-deoxyribofuranosides of 2-amino-5,6-difluorobenzimidazole. researchgate.netquestjournals.org The resulting 2-amino-5,6-difluorobenzimidazole riboside demonstrated selective antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to standard antiviral drugs. researchgate.net This activity implies an interaction with viral nucleic acid replication machinery. The synthesis of related 5-substituted 4,6-difluorobenzimidazole (B1594451) 2′-deoxyribonucleosides has also been explored for antiherpes activity. researchgate.net

Beyond antiviral applications, the broader class of benzimidazole derivatives has been investigated for its ability to interact directly with DNA. Some studies have explored the DNA cleavage potential of certain benzimidazole compounds, indicating a mechanism that could be relevant for anticancer effects. nih.gov While direct studies on 1-benzyl-5,6-difluorobenzimidazole's interaction with DNA or RNA are not extensively detailed in the available literature, the research on its fluorinated and nucleoside analogues provides a strong rationale for such investigations. The combination of the planar benzimidazole ring, the electron-withdrawing fluorine atoms, and the N-benzyl group presents a unique structure for potential intercalation or groove-binding interactions with nucleic acid duplexes.

Other Investigated Biological Activities Pertinent to this compound Research

Anti-inflammatory Research

The benzimidazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov Research in this area has established that many benzimidazole derivatives exert their effects by inhibiting key enzymes involved in the inflammatory cascade. frontiersin.org

A primary target for these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is overexpressed during inflammation and in various pathologies. ekb.eg The goal of many studies is to develop selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govekb.eg In addition to COX enzymes, research has explored the inhibition of other inflammatory mediators by benzimidazole compounds, such as 5-lipoxygenase (5-LOX) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org

Table 1: In Vitro COX-2 Inhibition by Selected Benzimidazole Derivatives

| Compound ID | Description | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6 | Novel Benzimidazole Derivative | 0.13 | ekb.eg |

| Compound 9 | Novel Benzimidazole Derivative | 0.15 | ekb.eg |

| Compound 4a | Novel Benzimidazole Derivative | 0.23 | ekb.eg |

| Compound 5 | Novel Benzimidazole Derivative | 0.24 | ekb.eg |

| Compound 4b | Novel Benzimidazole Derivative | 0.27 | ekb.eg |

| Indomethacin | Standard NSAID | 0.41 | ekb.eg |

This table is interactive. Click on the headers to sort the data.

Antioxidant Research

The investigation of antioxidant properties is another significant facet of benzimidazole research. frontiersin.org Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The benzimidazole moiety is explored for its potential to scavenge free radicals and mitigate oxidative damage. researchgate.net

The antioxidant capacity of benzimidazole derivatives is commonly evaluated using in vitro chemical assays. One of the most frequently used methods is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.

Studies have shown that the antioxidant activity of benzimidazole compounds can be influenced by their substitution patterns and by coordination with metal ions. For example, a study on a bis-benzimidazole ligand and its metal complexes found that the Ru(II) complex exhibited significant DPPH radical scavenging activity, nearly equivalent to that of the commercial standard antioxidant 3,5-di-tert-4-butylhydroxytoluene (BHT). researchgate.net This highlights the potential for developing potent antioxidants based on the benzimidazole framework.

Antiproliferative Research

The benzimidazole structure is considered a "privileged scaffold" in anticancer drug development due to its presence in numerous compounds with significant antiproliferative activity. nih.gov Research into derivatives of this compound is part of a broader effort to discover novel cancer therapeutics.

The mechanisms underlying the antiproliferative effects of benzimidazoles are diverse. A key area of investigation is the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov One such target is Topoisomerase II (Topo II), an enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. Some benzimidazole-rhodanine conjugates have been identified as non-intercalative Topo II inhibitors that block the enzyme's ATP-binding site. nih.gov Notably, the presence of a benzyl (B1604629) group on the benzimidazole scaffold has been shown to have a significant impact on Topo II inhibitory activity. nih.gov

Other research has focused on the inhibition of protein kinases or enzymes involved in epigenetic regulation. For example, a benzimidazole derivative was found to be a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), leading to selective antiproliferative effects against leukemia cells. researchgate.net Investigations into closely related analogs, such as 2-chloro-5,6-difluorobenzimidazole, have revealed antiproliferative activity against breast cancer models. The antiproliferative activity of new compounds is often screened against a panel of human cancer cell lines using assays like the Sulforhodamine B (SRB) assay. researchgate.net

Table 2: Examples of Antiproliferative Activity in Benzimidazole Derivatives

| Compound Class/Example | Target/Mechanism | Cell Line Example(s) | Reference |

|---|---|---|---|

| Benzimidazole-Rhodanine Conjugates (e.g., 8g, 8j) | Topoisomerase II Inhibition | Human lymphoma, breast, lung, prostate cancer cells | nih.gov |

| 4-bromobenzyl analogue of 5,6-dichloro-benzimidazole | Not specified | Not specified (ID50 = 0.13 mg/kg) | nih.gov |

| 2-chloro-5,6-difluoro-1H-benzimidazole | Not specified | Breast cancer models | |

| Compound 17 (Benzimidazole derivative) | PRMT5 Inhibition | MV4-11 (Leukemia) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Studies on 1 Benzyl 5,6 Difluorobenzimidazole

Predicting Ligand-Target Interactions with Molecular Docking

Molecular docking simulations are a cornerstone in computational drug design, utilized to predict the binding orientation and affinity of a ligand to a specific protein target. For benzimidazole (B57391) derivatives, including those with a 1-benzyl-5,6-difluoro scaffold, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.

These simulations calculate a docking score, which estimates the binding energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity. For instance, in studies of substituted benzimidazole derivatives, compounds with high docking scores have shown strong binding affinity to the active sites of target proteins. nih.gov Hydrogen bonding and hydrophobic interactions are key determinants of stable binding. plos.org For example, the nitrogen atoms of the benzimidazole core and substituents can form crucial hydrogen bonds with amino acid residues in the target's active site. nih.gov

The reliability of docking results can be further validated by comparing the predicted conformation with crystallographic data when available. aun.edu.eg This integrated approach of computational prediction and experimental validation strengthens the understanding of how these compounds interact with their biological targets.

Pharmacophore Modeling for Drug Design and Activity Prediction

Pharmacophore modeling is another vital in silico tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. uniquescientificpublishers.com

For benzimidazole-based compounds, pharmacophore models help in designing new derivatives with enhanced activity. By understanding the key features required for interaction with a target, medicinal chemists can strategically modify the scaffold to improve potency and selectivity. mdpi.com This approach has been successfully applied in the design of various therapeutic agents, including those targeting microbial and viral proteins. mdpi.comresearchgate.net The development of these models is often guided by a set of known active compounds, allowing for the prediction of activity for newly designed molecules.

In Silico ADMET Prediction for Compound Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. uniquescientificpublishers.comsemanticscholar.orgrjraap.com

Various computational models and software are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govnih.gov For benzimidazole derivatives, these predictions are crucial for identifying candidates with good drug-like properties. nih.gov The Lipinski rule of five is a commonly used guideline to evaluate the druglikeness of a compound based on its physicochemical properties. nih.gov

Interactive Table: Predicted ADMET Properties of a Representative Benzimidazole Derivative

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Good absorption after oral administration. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | No | Low risk of drug-drug interactions involving this enzyme. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Note: This table represents hypothetical data for illustrative purposes and is based on typical predictions for similar compounds.

Predictive Modeling for Metabolic Stability and Cytochrome P450 Enzyme Inhibition

A key aspect of ADMET prediction is evaluating a compound's metabolic stability and its potential to inhibit cytochrome P450 (CYP) enzymes. mdpi.com CYPs are a major family of enzymes responsible for the metabolism of most drugs. mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com

In silico models can predict which CYP isoforms are likely to be inhibited by a compound like 1-benzyl-5,6-difluorobenzimidazole. semanticscholar.org This information is vital for assessing the risk of altered metabolism of co-administered drugs. if-pan.krakow.pl Furthermore, predictive models can estimate the metabolic stability of a compound, which is its susceptibility to being broken down by metabolic enzymes. if-pan.krakow.pl Higher metabolic stability often translates to a longer half-life in the body. if-pan.krakow.pl

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and spectroscopic properties of molecules. aun.edu.eg For this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict spectroscopic data like NMR and UV-visible spectra. aun.edu.egacs.org

The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and stability of a molecule. aun.edu.eg A larger gap generally implies higher stability. These calculations can also be used to validate experimentally obtained crystal structures and to understand the relative stabilities of different isomers or conformers. aun.edu.eg

Conformational Analysis and Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecules are not static entities; they are dynamic and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic behavior of molecules over time. ethz.chnih.gov

For this compound, these methods can reveal how the molecule flexes and rotates, and how these movements might influence its interaction with a biological target. ethz.ch MD simulations can provide a more realistic picture of the ligand-protein binding process by accounting for the flexibility of both the ligand and the protein. semanticscholar.orgresearchgate.netmdpi.com These simulations can help to refine the binding poses obtained from molecular docking and provide a deeper understanding of the stability of the ligand-protein complex. semanticscholar.orgresearchgate.net

Future Directions and Challenges in 1 Benzyl 5,6 Difluorobenzimidazole Research

Prospects for the Development of Novel and Green Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be harsh, low-yielding, and environmentally taxing. thieme-connect.com Consequently, a significant future direction lies in the development of novel and green synthetic methodologies for 1-benzyl-5,6-difluorobenzimidazole.

Recent advancements have seen the rise of microwave-assisted synthesis, solid-phase strategies, and the use of eco-friendly catalysts like phosphoric acid. ijpsjournal.comresearchgate.net These modern approaches offer several advantages over classical methods, including shorter reaction times, milder conditions, and higher yields. ijpsjournal.comresearchgate.net The development of one-pot synthesis, photocatalysis, and mechanochemical methods are also promising avenues for creating more efficient and sustainable synthetic routes. hbni.ac.in The goal is to establish protocols that are not only high-yielding but also minimize waste and avoid the use of hazardous reagents, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Synthesis Approach | Advantages | Disadvantages |

|---|---|---|

| Classical Methods | Established and well-understood protocols. | Often require harsh conditions, long reaction times, and can have low yields. thieme-connect.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, and often higher yields. ijpsjournal.com | Requires specialized equipment. |

| Solid-Phase Synthesis | Suitable for high-throughput and combinatorial chemistry. researchgate.net | Can be costly and requires specific resins and equipment. researchgate.net |

| Green Chemistry | Environmentally friendly, uses safer solvents and catalysts, and minimizes waste. ijpsjournal.comresearchgate.net | May require optimization to achieve high yields for specific derivatives. |

Integration of Advanced Computational Approaches for Enhanced Rational Drug Design and Discovery

The integration of advanced computational tools is set to revolutionize the rational drug design and discovery process for compounds like this compound. frontiersin.org Computational methods, including molecular modeling, cheminformatics, and structure-based drug design (SBDD), are becoming indispensable in identifying and optimizing lead compounds. frontiersin.orgbioscipublisher.com

Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how a molecule will bind to a biological target, providing insights into its potential efficacy. openmedicinalchemistryjournal.comfums.ac.ir Quantitative Structure-Activity Relationship (QSAR) studies help in understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent derivatives. openmedicinalchemistryjournal.com These in silico approaches can significantly accelerate the drug discovery pipeline by efficiently screening large virtual libraries of compounds and prioritizing those with the highest potential for further experimental investigation. frontiersin.orgnih.gov The use of machine learning and high-throughput virtual screening further enhances the predictive accuracy and speed of this process. bioscipublisher.com

Table 2: Key Computational Tools in Drug Discovery

| Computational Technique | Application in Drug Design |

|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. openmedicinalchemistryjournal.comfums.ac.ir |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. bioscipublisher.comfums.ac.ir |

| QSAR | Relates the chemical structure of a molecule to its biological activity. openmedicinalchemistryjournal.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. openmedicinalchemistryjournal.com |

Exploration of Underexplored Biological Targets and the Concept of Polypharmacology

While benzimidazoles are known for a broad spectrum of activities, there remains a vast landscape of unexplored biological targets for this compound. frontiersin.orgijpsjournal.com Future research should focus on identifying and validating novel molecular targets to expand its therapeutic applications. The presence of fluorine atoms in the structure can enhance biological activity, making fluorinated benzimidazoles like this one particularly interesting for investigation against various pathogens and diseases. researchgate.netlookchem.com

Furthermore, the concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction. impactfactor.org This multi-target approach could be particularly relevant for complex diseases like cancer. Designing molecules that can modulate several disease-relevant pathways simultaneously may lead to more effective treatments. impactfactor.org Investigating the polypharmacological profile of this compound could unveil new therapeutic opportunities and provide a basis for developing next-generation drugs with improved efficacy.

Addressing Existing Challenges and Overcoming Limitations in Benzimidazole Research

Despite the promise of benzimidazole derivatives, several challenges and limitations must be addressed to realize their full clinical potential. ijpsjournal.comimpactfactor.org A primary concern is the development of drug resistance, particularly in the context of antimicrobial and anticancer therapies. frontiersin.orgontosight.ai Overcoming this requires the design of novel derivatives that can circumvent resistance mechanisms.

Other significant hurdles include ensuring the safety and minimizing the potential toxicity of these compounds. impactfactor.org Unintended off-target effects can lead to adverse reactions, highlighting the need for thorough safety profiling. impactfactor.org Additionally, issues related to poor solubility and metabolic instability can limit the bioavailability and efficacy of some benzimidazole derivatives. ijpsjournal.com Future research must focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical viability. Addressing these challenges through innovative chemical design and rigorous preclinical evaluation will be crucial for the successful translation of promising compounds like this compound from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.